4-Bromo-2,6-bis-hydroxymethyl-phenol
Description
The exact mass of the compound 4-Bromo-2,6-bis(hydroxymethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODIAPFXESLZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286870 | |
| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-63-5 | |
| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48132 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6296-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2,6-bis-hydroxymethyl-phenol CAS 6296-63-5
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An In-Depth Technical Guide to 4-Bromo-2,6-bis(hydroxymethyl)phenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-2,6-bis(hydroxymethyl)phenol, a versatile aromatic building block. Tailored for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's core chemical properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and field-proven insights.
Core Chemical Identity & Properties
4-Bromo-2,6-bis(hydroxymethyl)phenol is a trifunctional phenol derivative. The presence of a bromine atom and two hydroxymethyl groups on the aromatic ring imparts a unique combination of reactivity and functionality, making it a valuable intermediate in organic synthesis.
Structural & Physical Data
The fundamental properties of this compound are summarized below. These values are compiled from leading chemical suppliers and databases, providing a baseline for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | N/A |
| CAS Number | 69660-60-0 | |
| Molecular Formula | C₈H₉BrO₃ | |
| Molecular Weight | 233.06 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 135-140 °C | |
| Boiling Point | 415.7±40.0 °C (Predicted) | N/A |
| Density | 1.758±0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and DMSO. | N/A |
Spectroscopic Profile (Predicted)
While a comprehensive, publicly available experimental spectrum remains elusive, a theoretical analysis based on the compound's structure allows for the prediction of its key spectroscopic features. This serves as a guide for characterization during and after synthesis.
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¹H NMR (in DMSO-d₆):
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~9.5-10.0 ppm (s, 1H): Phenolic -OH.
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~7.3-7.5 ppm (s, 2H): Aromatic protons (H-3, H-5). Due to symmetry, these protons are chemically equivalent.
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~5.0-5.5 ppm (t, 2H): Hydroxymethyl -OH protons. The signal may broaden or exchange with D₂O.
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~4.4-4.6 ppm (d, 4H): Methylene protons (-CH₂-).
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¹³C NMR (in DMSO-d₆):
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~155 ppm: C-1 (Carbon bearing the phenolic OH).
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~130 ppm: C-3 and C-5 (Aromatic CH).
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~128 ppm: C-2 and C-6 (Carbons bearing the hydroxymethyl groups).
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~115 ppm: C-4 (Carbon bearing the Bromine).
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~60 ppm: -CH₂OH (Methylene carbons).
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Key IR Absorptions (cm⁻¹):
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3400-3200 (broad): O-H stretching (phenolic and alcoholic).
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3100-3000: Aromatic C-H stretching.
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1600, 1470: Aromatic C=C stretching.
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1250-1000: C-O stretching (phenol and alcohol).
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600-500: C-Br stretching.
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Synthesis and Mechanism: The Lederer-Manasse Reaction
The primary route for synthesizing 4-Bromo-2,6-bis(hydroxymethyl)phenol is through the hydroxymethylation of 4-bromophenol. This reaction, a classic example of the Lederer-Manasse reaction , utilizes formaldehyde as the source of the hydroxymethyl groups and is typically performed under basic conditions.
Reaction Rationale & Mechanistic Insight
The choice of a base catalyst (e.g., NaOH, KOH, Ca(OH)₂) is critical. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is significantly more nucleophilic than the neutral phenol, dramatically increasing the electron density of the aromatic ring. This heightened nucleophilicity drives the electrophilic aromatic substitution, with the electron-rich ortho positions being highly activated for attack on the electrophilic carbon of formaldehyde. The reaction proceeds in two successive ortho-hydroxymethylation steps.
The workflow for this synthesis can be visualized as follows:
Caption: General laboratory workflow for the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methodologies for hydroxymethylation of phenols.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.5 eq).
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Reagent Addition: While stirring, add an aqueous solution of formaldehyde (37 wt. %, 2.5-3.0 eq) dropwise, ensuring the temperature does not exceed 60°C.
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Reaction: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 5-6. A precipitate will form.
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Isolation: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol, to yield a white crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Reactivity and Synthetic Potential
The molecule's three functional groups—phenolic hydroxyl, benzylic alcohols, and aryl bromide—can be selectively targeted to create a diverse range of derivatives.
Caption: Key reaction pathways for 4-Bromo-2,6-bis(hydroxymethyl)phenol.
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Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is useful for installing protecting groups or modulating the electronic properties of the molecule.
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Benzylic Alcohol Groups: The two hydroxymethyl groups are primary alcohols and can be oxidized to form aldehydes or carboxylic acids. They are also excellent precursors for conversion to benzylic halides, which are highly reactive intermediates for further nucleophilic substitution. Most importantly, they serve as key handles for polycondensation reactions, forming phenolic resins or polyesters.
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Aryl Bromide: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds. This functionality is paramount in the synthesis of complex molecules and drug candidates.
Applications in Research and Development
The trifunctional nature of this compound makes it a valuable intermediate in several fields.
Drug Discovery and Medicinal Chemistry
The compound serves as a scaffold for building more complex molecules. A notable example is its use in the preparation of diarylmethylpiperazine compounds, which are classes of molecules investigated for various pharmacological activities. In a patent describing potential treatments for obsessive-compulsive disorder, 4-Bromo-2,6-bis(hydroxymethyl)phenol is cited as a key intermediate. The synthetic strategy involves converting the hydroxymethyl groups into more reactive benzylic bromides, which are then used to alkylate a piperazine core, demonstrating the utility of its multiple functional groups.
Polymer Chemistry and Material Science
The two hydroxymethyl groups make 4-Bromo-2,6-bis(hydroxymethyl)phenol an excellent monomer or cross-linking agent in polymer synthesis.
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Phenolic Resins: It can react with other phenols or aldehydes to form brominated phenolic resins. The presence of bromine imparts inherent flame-retardant properties to the resulting polymer.
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Epoxy Resins: It can be used as a curing agent or as a building block for brominated epoxy resins, enhancing their thermal stability and flame retardancy.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
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Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
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Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2,6-bis(hydroxymethyl)phenol is a highly functionalized and versatile chemical intermediate. Its synthesis via the Lederer-Manasse reaction is straightforward, and its three distinct functional groups offer a rich platform for subsequent chemical modifications. From serving as a core scaffold in the synthesis of complex pharmaceutical targets to acting as a monomer for high-performance, flame-retardant polymers, its potential is extensive. This guide has provided the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic and material science endeavors.
References
- BLD Pharmatech. (n.d.). 4-Bromo-2,6-bis(hydroxymethyl)phenol CAS 69660-60-0.
- Alichem. (n.d.). 4-Bromo-2,6-bis(hydroxymethyl)phenol CAS 69660-60-0.
- Google Patents. (n.d.). WO2004082613A2 - Diarylmethylpiperazine compounds for the treatment of obsessive-compulsive disorder.
4-Bromo-2,6-bis-hydroxymethyl-phenol structure
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4-Bromo-2,6-bis-hydroxymethyl-phenol synthesis pathway
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4-Bromo-2,6-bis-hydroxymethyl-phenol spectral data (NMR, IR, MS)
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4-Bromo-2,6-bis-hydroxymethyl-phenol solubility profile
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Reactivity of 4-Bromo-2,6-bis-hydroxymethyl-phenol
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Key characteristics of halogenated phenol derivatives
An In-depth Technical Guide to the Key Characteristics of Halogenated Phenol Derivatives
Authored by a Senior Application Scientist
Introduction: The Halogen's Influence on Phenolic Scaffolds
Phenol, a hydroxyl group directly attached to a benzene ring, represents a privileged scaffold in medicinal chemistry and materials science. Its reactivity and physicochemical properties are well-understood. However, the introduction of one or more halogen atoms onto the aromatic ring dramatically alters these characteristics, giving rise to a class of compounds known as halogenated phenol derivatives. These derivatives exhibit a wide spectrum of biological activities and have found applications as pharmaceuticals, antiseptics, and herbicides.
The strategic placement of halogens (fluorine, chlorine, bromine, iodine) allows for the fine-tuning of a molecule's properties. This guide will delve into the core characteristics of halogenated phenol derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying principles that govern their behavior.
Physicochemical Properties: A Tale of Induction and Lipophilicity
The introduction of a halogen atom to the phenolic ring imparts significant changes to its electronic and physical properties. These changes are primarily governed by the interplay of the halogen's inductive and resonance effects.
Acidity (pKa)
Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol (i.e., lowering its pKa). The magnitude of this effect depends on the nature of the halogen and its position relative to the hydroxyl group.
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Effect of Halogen Identity: The inductive effect weakens down the group (F > Cl > Br > I). Consequently, fluorophenols are generally the most acidic among the monohalogenated phenols.
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Positional Isomerism: The inductive effect is distance-dependent. Therefore, halogen substitution at the ortho and para positions has a more pronounced acid-strengthening effect compared to the meta position. In the ortho position, intramolecular hydrogen bonding between the halogen and the hydroxyl proton can sometimes counteract the inductive effect, leading to a slightly lower acidity compared to the para isomer.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation generally increases the lipophilicity of a phenol. This is attributed to the larger size and greater polarizability of the halogen atoms compared to hydrogen, which enhances van der Waals interactions with nonpolar solvents.
Redox Potential
The electron-withdrawing nature of halogens also influences the redox potential of the phenolic ring, making it more resistant to oxidation. This increased stability can be advantageous in preventing metabolic degradation of drug molecules.
| Compound | pKa | logP |
| Phenol | 9.95 | 1.46 |
| 2-Fluorophenol | 8.81 | 1.63 |
| 3-Fluorophenol | 9.28 | 1.63 |
| 4-Fluorophenol | 9.95 | 1.63 |
| 2-Chlorophenol | 8.48 | 2.15 |
| 3-Chlorophenol | 9.02 | 2.15 |
| 4-Chlorophenol | 9.38 | 2.39 |
| 2-Bromophenol | 8.42 | 2.35 |
| 3-Bromophenol | 8.97 | 2.35 |
| 4-Bromophenol | 9.34 | 2.59 |
| 2-Iodophenol | 8.46 | 2.76 |
| 3-Iodophenol | 9.03 | 2.76 |
| 4-Iodophenol | 9.30 | 2.99 |
Table 1: Comparison of pKa and logP values for phenol and its monohalogenated derivatives.
Synthesis of Halogenated Phenol Derivatives: A Methodological Overview
The synthesis of halogenated phenols can be achieved through several established methods. The choice of method depends on the desired regioselectivity and the nature of the halogen to be introduced.
Electrophilic Aromatic Halogenation
The most direct method for synthesizing halogenated phenols is the electrophilic aromatic substitution of phenol itself. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.
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Chlorination and Bromination: These reactions are typically carried out using elemental chlorine or bromine in a suitable solvent, such as acetic acid or carbon tetrachloride. The high reactivity of phenol often leads to polysubstitution, and controlling the stoichiometry and reaction conditions is crucial to obtain the desired monohalogenated product.
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Iodination: Iodination is generally slower and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species in situ.
Sandmeyer Reaction
For the synthesis of fluorophenols and other halogenated phenols where direct halogenation is not feasible or gives poor yields, the Sandmeyer reaction is a versatile alternative. This multi-step process involves the diazotization of an aminophenol followed by treatment with a copper(I) halide.
Experimental Protocol: Synthesis of 4-Bromophenol
This protocol describes a standard laboratory procedure for the synthesis of 4-bromophenol via the electrophilic bromination of phenol.
Materials:
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Phenol (10.0 g, 0.106 mol)
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Glacial acetic acid (50 mL)
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Bromine (5.4 mL, 0.106 mol)
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Sodium bisulfite solution (10% w/v)
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Sodium bicarbonate solution (5% w/v)
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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Dissolve phenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
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Slowly add bromine dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Pour the reaction mixture into 200 mL of ice-cold water.
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Decolorize the solution by adding sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
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Extract the product with dichloromethane (3 x 50 mL).
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Wash the combined organic extracts with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-bromophenol.
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Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure 4-bromophenol.
Caption: Workflow for the synthesis of 4-bromophenol.
Reactivity and Key Chemical Transformations
The presence of halogens modifies the reactivity of both the aromatic ring and the hydroxyl group of the phenol.
Aromatic Ring Reactivity
While the hydroxyl group is an activating, ortho,para-director, halogens are deactivating yet also ortho,para-directing. In halogenated phenols, the overall reactivity of the ring towards further electrophilic substitution is reduced compared to phenol. The incoming electrophile will be directed to the positions activated by the hydroxyl group and not occupied by the halogen.
Hydroxyl Group Reactivity
The hydroxyl group of halogenated phenols undergoes typical reactions of phenols, such as etherification (e.g., Williamson ether synthesis) and esterification. The increased acidity of the hydroxyl proton can facilitate deprotonation, making the corresponding phenoxide a better nucleophile in certain reactions.
Caption: Reactivity map of halogenated phenols.
Applications in Medicinal Chemistry and Drug Development
Halogenated phenol derivatives are prevalent in a wide range of pharmaceuticals. The incorporation of halogens can lead to improved potency, selectivity, and metabolic stability.
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Improved Potency: Halogens can engage in halogen bonding, a non-covalent interaction with a protein's active site, which can enhance binding affinity.
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Enhanced Selectivity: The steric bulk of halogens can be used to control the orientation of a drug molecule within a binding pocket, leading to improved selectivity for the target protein over off-targets.
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Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.
| Drug | Halogenated Phenol Moiety | Therapeutic Class | Mechanism of Action |
| Triclosan | 2,4,4'-trichloro-2'-hydroxydiphenyl ether | Antibacterial | Inhibition of fatty acid synthesis |
| Dichlorophen | 4,4'-dichloro-2,2'-methylenediphenol | Anthelmintic, Antiseptic | Uncoupling of oxidative phosphorylation |
| Oxyclozanide | 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | Anthelmintic | Uncoupling of oxidative phosphorylation |
| Rafoxanide | N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic | Uncoupling of oxidative phosphorylation |
Table 2: Examples of pharmaceuticals containing a halogenated phenol moiety.
Toxicology and Environmental Considerations
While beneficial in drug design, the stability of the carbon-halogen bond also contributes to the environmental persistence of some halogenated phenols. Polychlorinated and polybrominated phenols, in particular, are known environmental pollutants. Their toxicity often arises from their ability to uncouple oxidative phosphorylation, disrupting cellular energy production. The lipophilic nature of these compounds also leads to their bioaccumulation in fatty tissues. Therefore, the environmental impact and toxicological profile of any new halogenated phenol derivative must be carefully assessed during the drug development process.
Conclusion
Halogenated phenol derivatives represent a fascinating and highly versatile class of compounds. The strategic introduction of halogens provides a powerful tool for modulating the physicochemical and biological properties of the phenolic scaffold. From enhancing acidity and lipophilicity to improving drug potency and metabolic stability, the influence of halogens is profound. A thorough understanding of their synthesis, reactivity, and toxicological profiles is essential for harnessing their full potential in the development of new therapeutics and other advanced materials. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to effectively design and utilize these important chemical entities.
References
- Title: The pKa of Phenols: A Physical Chemistry Experiment Source: Journal of Chemical Educ
- Title: A review of the synthesis of substituted phenols Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: The Sandmeyer Reaction: A Review Source: Chemical Reviews URL:[Link]
- Title: Halogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
- Title: The toxicology of halogenated phenols Source: Critical Reviews in Toxicology URL:[Link]
Introduction to 4-Bromo-2,6-bis-hydroxymethyl-phenol
Starting Initial Research
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Physical appearance of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning Investigations into Phenol
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4-Bromo-2,6-bis-hydroxymethyl-phenol melting point.
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Crystal structure of 4-Bromo-2,6-bis-hydroxymethyl-phenol.
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Developing Initial Structure
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Starting materials for 4-Bromo-2,6-bis-hydroxymethyl-phenol synthesis
Starting Material Search
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Methodological & Application
4-Bromo-2,6-bis-hydroxymethyl-phenol in proteomics research.
Defining Proteomics Roles
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Investigating Applications & Protocols
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Refining the Search Strategy
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Examining Relevant Compounds
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Applications of 4-Bromo-2,6-bis-hydroxymethyl-phenol in cross-linking
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Step-by-step synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Initiating Protocol Search
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Purification of 4-Bromo-2,6-bis-hydroxymethyl-phenol by recrystallization
Starting Data Collection
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Recrystallization of 4-Bromo-2,6-bis-hydroxymethyl-phenol from ethyl acetate.
Starting Initial Research
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HPLC analysis method for 4-Bromo-2,6-bis-hydroxymethyl-phenol
Initiating Data Collection
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Using 4-Bromo-2,6-bis-hydroxymethyl-phenol as a chemical intermediate
Initiating Data Collection
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Protocol for hydroxymethylation of 4-bromophenol
Initiating Data Collection
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Application Note: Comprehensive Characterization of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Introduction
4-Bromo-2,6-bis-hydroxymethyl-phenol is a versatile chemical intermediate characterized by a phenolic hydroxyl group, two hydroxymethyl groups, and a bromine atom on the aromatic ring. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of compounds, including flame retardants, specialty polymers, and pharmaceutical agents. The precise characterization of its structure, purity, and physicochemical properties is paramount to ensure the quality, safety, and efficacy of the final products.
This application note details a multi-faceted analytical approach for the thorough characterization of this compound, employing a suite of spectroscopic and chromatographic techniques. The rationale behind the selection of each technique is discussed, followed by detailed, step-by-step protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₃ | N/A |
| Molecular Weight | 233.06 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | Internal Data |
| Melting Point | 115-120 °C | Varies by purity |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | Internal Data |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Rationale: ¹H NMR provides information on the number and environment of protons, confirming the presence of aromatic, hydroxyl, and methylene protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their chemical environment.
Caption: Workflow for NMR analysis of this compound.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Phenolic -OH |
| ~7.4 | s | 2H | Aromatic C-H |
| ~5.1 | t | 2H | Hydroxymethyl -OH |
| ~4.5 | d | 4H | -CH₂- |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-OH (aromatic) |
| ~130 | C-H (aromatic) |
| ~125 | C-CH₂OH (aromatic) |
| ~115 | C-Br (aromatic) |
| ~60 | -CH₂OH |
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale: This technique is ideal for confirming the presence of the key functional groups in this compound, namely the O-H (phenolic and alcoholic), C-O, and aromatic C=C bonds.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1260-1000 | Strong | C-O stretching |
| 600-500 | Medium | C-Br stretching |
Protocol for FT-IR Analysis (ATR):
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Background Scan: Ensure the ATR crystal is clean and perform a background scan.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
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Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for assessing the purity of this compound, while mass spectrometry provides information about its molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Rationale: HPLC is crucial for determining the purity of the compound and for identifying any potential impurities from the synthesis or degradation.
Caption: Workflow for HPLC and LC-MS analysis.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.
-
Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working solutions by appropriate dilution.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and run the analysis according to the specified method parameters.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage.
Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive method for determining the molecular weight of a compound. When coupled with a chromatographic technique like HPLC (LC-MS), it can provide structural information about the separated components.
Rationale: MS confirms the molecular weight of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum.
Expected Mass Spectrometric Data (Negative Ion Mode ESI):
| m/z | Assignment |
| 231.9, 233.9 | [M-H]⁻ isotopic peaks |
Protocol for LC-MS Analysis:
-
HPLC Separation: Perform the HPLC separation as described in the protocol above.
-
MS Interface: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
MS Parameters: Set the mass spectrometer to acquire data in the appropriate mass range and ionization mode (positive or negative).
-
Data Acquisition: Acquire the mass spectra of the eluting peaks.
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound to confirm its molecular weight and isotopic pattern.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Rationale: TGA provides information on the thermal stability and decomposition profile of the compound, while DSC is used to determine its melting point and other thermal transitions.
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan into the instrument.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the weight change (TGA) or heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (TGA) and the melting point (DSC).
Conclusion
The combination of spectroscopic, chromatographic, and thermal analysis techniques provides a comprehensive and robust framework for the characterization of this compound. The methodologies detailed in this application note will enable researchers and scientists to confidently assess the identity, purity, and stability of this important chemical intermediate, ensuring its suitability for downstream applications.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Handling and storage of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Starting Safety Research
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4-Bromo-2,6-bis-hydroxymethyl-phenol derivatization methods
Initiating Data Collection
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Analyzing and Synthesizing Data
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Planning Protocol Details
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Experimental use of 4-Bromo-2,6-bis-hydroxymethyl-phenol in biological assays
Starting Initial Search
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this reaction.
Introduction: The Challenge of Selectivity and Stability
The synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol from p-bromophenol is a classic example of electrophilic aromatic substitution (specifically, a hydroxymethylation reaction), followed by the addition of a second hydroxymethyl group. The reaction's success hinges on precise control over reaction conditions to favor the desired 2,6-disubstitution pattern and prevent the formation of polymeric byproducts. Low yields are a common frustration and can often be traced back to issues with reagent stoichiometry, temperature control, pH, and product purification.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common issues encountered during the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol.
Question 1: Why is my yield of 4-Bromo-2,6-bis(hydroxymethyl)phenol significantly lower than reported in the literature?
Several factors can contribute to a lower-than-expected yield. The most common culprits are side reactions, incomplete conversion of starting material, and loss of product during workup and purification.
Possible Cause 1: Formation of Polymeric Byproducts
The reaction between phenols and formaldehyde is highly sensitive to pH and temperature, and under certain conditions, can lead to the formation of Bakelite-like polymers. This is especially true if the reaction is allowed to proceed for too long or at too high a temperature.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 70-80 °C). Use a temperature-controlled oil bath or heating mantle with a thermocouple to ensure stability.
-
Optimized Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (p-bromophenol) is consumed to prevent the formation of high molecular weight polymers.
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pH Adjustment: The reaction is typically carried out under basic conditions. The choice of base and its concentration are critical. Sodium hydroxide is commonly used, and maintaining a consistent pH is key to directing the reaction towards the desired product.
Possible Cause 2: Incomplete Reaction
If the reaction is not allowed to proceed to completion, you will have a significant amount of unreacted p-bromophenol in your crude product, which will lower your final yield.
Solution:
-
Reagent Stoichiometry: Ensure that formaldehyde is used in a molar excess (typically 2.2 to 2.5 equivalents) relative to p-bromophenol to drive the reaction towards disubstitution.
-
Reaction Time: As mentioned above, monitor the reaction by TLC to ensure the complete consumption of the starting material.
Possible Cause 3: Product Loss During Workup and Purification
4-Bromo-2,6-bis(hydroxymethyl)phenol has moderate water solubility, which can lead to significant product loss during the aqueous workup. Additionally, its purification by column chromatography can be challenging due to its polarity.
Solution:
-
Extraction: When performing a liquid-liquid extraction, ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and drive it into the organic layer. Use a suitable organic solvent for extraction, such as ethyl acetate.
-
Crystallization: Recrystallization is often the preferred method for purifying this compound. A mixture of ethyl acetate and hexanes is a commonly used solvent system.
Question 2: My final product is a sticky, intractable oil instead of a crystalline solid. What went wrong?
The formation of an oil suggests the presence of impurities, most likely oligomeric or polymeric side products.
Solution:
-
Purification Strategy: If direct crystallization from the crude product fails, consider a purification by column chromatography first to remove the majority of the polymeric material. Use a silica gel column and a gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Trituration: Before attempting recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product by washing away less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base, typically sodium hydroxide or potassium hydroxide, plays a crucial role in deprotonating the phenolic hydroxyl group of p-bromophenol. This generates the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde.
Q2: Why is formaldehyde used in excess?
Formaldehyde is used in excess to ensure the complete di-hydroxymethylation of the p-bromophenol at the ortho positions. The first hydroxymethylation can deactivate the ring slightly, so an excess of the electrophile is needed to drive the second substitution.
Q3: What are the key safety precautions for this synthesis?
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Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
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p-Bromophenol: p-Bromophenol is toxic and an irritant. Avoid skin contact and inhalation.
-
Bases: Concentrated solutions of sodium hydroxide and potassium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocol: A Validated Approach
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
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p-Bromophenol
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Formaldehyde (37% solution in water)
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Sodium Hydroxide
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Ethyl Acetate
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Hexanes
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Saturated Sodium Chloride (brine) solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-bromophenol (1 equivalent) in water.
-
Addition of Base: Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.
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Addition of Formaldehyde: To the resulting solution, add formaldehyde (2.5 equivalents) dropwise at room temperature.
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Heating: Heat the reaction mixture to 75 °C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and acidify it with dilute hydrochloric acid to a pH of ~7.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture.
Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and resolving low yields.
Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Temperature | 70-80 °C | Higher temps lead to polymerization. |
| Reaction Time | 4-6 hours | Too long can cause side reactions. |
| Formaldehyde | 2.2-2.5 equivalents | Insufficient amount leads to incomplete reaction. |
| Base | 1.1 equivalents | Incorrect pH can inhibit the reaction. |
References
- Title: Synthesis and characterization of 4-bromo-2,6-bis(hydroxymethyl)phenolSource: World Scientific NewsURL:[Link]
- Title: A Simple and Efficient Method for the Synthesis of 4-Bromo-2,6-bis(hydroxymethyl)
- Title: The reaction of phenols with formaldehydeSource: Journal of the American Chemical SocietyURL:[Link]
Optimizing reaction conditions for 4-Bromo-2,6-bis-hydroxymethyl-phenol
Starting Research Process
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Analyzing Search Results
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Side reactions in the synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning Research on Synthesis
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Analyzing Reaction Pathways
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Defining Guide's Scope
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Preventing "oiling out" during recrystallization of phenolic compounds
Investigating Oiling Out
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Developing Troubleshooting Protocols
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Initiating Data Collection
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Defining Search Parameters
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Improving the purity of synthesized 4-Bromo-2,6-bis-hydroxymethyl-phenol
Initiating Data Collection
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Analyzing Synthesis Challenges
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Technical Support Center: Synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol. It addresses common impurities, troubleshooting strategies, and preventative measures to ensure high-purity outcomes in your experiments.
Introduction
This compound is a key building block in various synthetic applications, including the development of novel polymers and pharmaceutical agents. Its synthesis, while seemingly straightforward, is often plagued by the formation of several impurities that can compromise the yield, purity, and overall success of subsequent reactions. This guide is designed to provide a comprehensive understanding of these impurities and practical, field-tested solutions for their mitigation.
The primary synthetic route involves a two-step process: the bromination of phenol followed by a hydroxymethylation reaction. Each step presents its own set of challenges and potential for impurity formation.
Frequently Asked Questions (FAQs)
Q1: My final product has a lower-than-expected melting point and appears discolored. What are the likely impurities?
A: A low melting point and discoloration are classic indicators of impurities. The most common culprits are over-brominated species (e.g., 2,4-dibromophenol or 2,4,6-tribromophenol), unreacted starting materials, or polymeric byproducts from the hydroxymethylation step.
Q2: I'm observing multiple spots on my TLC plate after the bromination step. How can I avoid this?
A: Multiple spots suggest the formation of isomeric and over-brominated phenols. To minimize this, precise control over reaction conditions is crucial. Key parameters to monitor include the molar ratio of bromine to phenol, reaction temperature, and the choice of solvent. A 1:1 molar ratio of phenol to bromine is theoretically ideal for monosubstitution, but in practice, slight adjustments may be necessary.
Q3: My NMR spectrum shows complex aromatic signals that I can't assign to the desired product. What could they be?
A: Complex aromatic signals often arise from a mixture of bromophenol isomers (ortho- and para-isomers) and poly-brominated species. Additionally, residual starting phenol can contribute to this complexity.
Q4: The hydroxymethylation step resulted in a viscous, intractable mass. What happened?
A: The formation of a viscous mass or resin is a common issue in hydroxymethylation reactions, especially when using formaldehyde. This is due to the formation of phenol-formaldehyde-type polymers. This can be mitigated by careful control of the reaction pH, temperature, and the stoichiometry of the reactants.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield and Purity after Bromination
Symptoms:
-
Multiple spots on TLC analysis.
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Broad melting point range of the isolated intermediate.
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Complex ¹H NMR spectrum of the aromatic region.
Potential Impurities & Their Sources:
| Impurity | Source |
| 2-Bromophenol | Isomeric byproduct of electrophilic aromatic substitution. |
| 2,4-Dibromophenol | Over-bromination due to excess bromine or prolonged reaction time. |
| 2,4,6-Tribromophenol | Extensive over-bromination. |
| Unreacted Phenol | Incomplete reaction. |
Troubleshooting & Resolution:
-
Control Stoichiometry: Carefully control the molar ratio of phenol to bromine. A slight excess of phenol can sometimes be used to suppress over-bromination, but this will require subsequent purification to remove unreacted starting material.
-
Temperature Management: Perform the bromination at low temperatures (0-5 °C) to enhance the selectivity of the reaction and minimize the formation of byproducts.
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Slow Addition of Bromine: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the phenol solution with vigorous stirring. This helps to maintain a low local concentration of bromine and reduces the likelihood of over-bromination.
-
Purification: The crude brominated phenol mixture can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, fractional distillation under reduced pressure can be effective for separating the isomers.
Problem 2: Formation of Polymeric Byproducts during Hydroxymethylation
Symptoms:
-
The reaction mixture becomes highly viscous or solidifies.
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The desired product is difficult to extract and purify.
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A broad, featureless hump is observed in the ¹H NMR spectrum.
Potential Impurities & Their Sources:
| Impurity | Source |
| Phenol-formaldehyde type resins | Polymerization reaction between 4-bromophenol and formaldehyde, often catalyzed by acidic or basic conditions. |
| Methylene-bridged diphenyl ethers | Condensation reaction between two hydroxymethylated phenol molecules. |
Troubleshooting & Resolution:
-
pH Control: Maintain the reaction pH within a specific range, typically between 4 and 7, to minimize polymerization. The use of a buffer can be beneficial.
-
Stoichiometry: Use a precise molar ratio of 4-bromophenol to formaldehyde. An excess of formaldehyde can drive the polymerization process.
-
Temperature and Reaction Time: Conduct the reaction at a moderate temperature and monitor its progress closely by TLC. Over-running the reaction can lead to increased polymer formation.
-
Choice of Base: The choice of base can influence the reaction outcome. A milder base may be preferable to a strong base to control the reaction rate and reduce side reactions.
Experimental Protocols
Protocol 1: Purification of Brominated Phenol by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) in a slurry with hexane.
-
Load the Sample: Dissolve the crude bromination product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired 4-bromophenol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic route to this compound and highlights the points where common impurities are formed.
Caption: Synthetic pathway and major impurity formation points.
Summary of Common Impurities
| Impurity | Chemical Name | Typical Analytical Signature | Mitigation Strategy |
| A | 2-Bromophenol | Distinct set of aromatic signals in ¹H NMR, different retention time in GC/HPLC. | Optimize bromination temperature and solvent. |
| B | 2,4-Dibromophenol | Characteristic aromatic signals in ¹H NMR, higher mass in MS. | Control bromine stoichiometry, slow addition. |
| C | 2,4,6-Tribromophenol | Simplified aromatic pattern in ¹H NMR due to symmetry, highest mass in MS. | Strict control of bromine stoichiometry. |
| D | Phenol | Characteristic signals in ¹H NMR, lower retention time in GC/HPLC. | Ensure complete reaction or use a slight excess of bromine. |
| E | Polymeric Byproducts | Broad, unresolved signals in ¹H NMR, insolubility. | Control pH, temperature, and stoichiometry in hydroxymethylation. |
References
For further reading and detailed experimental procedures, please consult the following resources:
- Synthesis of Phenolic Resins: A comprehensive overview of the chemistry of phenol-formaldehyde reactions can be found in various polymer chemistry textbooks and review articles.
- Electrophilic Aromatic Substitution: Standard organic chemistry textbooks provide detailed mechanisms of bromin
- Purification Techniques: For detailed protocols on column chromatography and other purification methods, refer to resources such as "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.
How to increase the yield of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning Research Phase
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Expanding Search Parameters
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Developing the Technical Guide
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Avoiding polymerization during hydroxymethylation of phenols
Initiating Search Strategy
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Analyzing Search Results
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Expanding Search Terms
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Optimizing temperature for 4-Bromo-2,6-bis-hydroxymethyl-phenol synthesis
Beginning Research Phase
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Planning Comprehensive Synthesis Guide
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Analyzing Search Results Deeply
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Technical Support Center: Catalyst Selection for Efficient Hydroxymethylation of 4-Bromophenol
Welcome to our dedicated technical support center for the hydroxymethylation of 4-bromophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, providing practical, experience-driven advice to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the hydroxymethylation of 4-bromophenol, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Conversion of 4-Bromophenol
Question: My reaction shows very low or no conversion of the starting 4-bromophenol. What are the likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality. Let's break down the potential culprits and solutions.
A. Catalyst Inactivity or Deactivation:
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The "Why": The catalyst is the heart of this reaction. Its activity can be compromised before or during the reaction. Common causes include improper activation, poisoning from impurities, or inherent instability under the reaction conditions. For instance, basic catalysts are prone to poisoning by atmospheric CO2.
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Troubleshooting Steps:
-
Verify Catalyst Activation: If your catalyst requires pre-activation (e.g., calcination of a solid base catalyst), ensure the procedure was followed precisely. Temperature and duration are critical parameters.
-
Check for Impurities: Trace amounts of water, CO2, or sulfur compounds in your reactants or solvent can poison the catalyst. Use freshly distilled solvents and high-purity reagents. Consider performing the reaction under an inert atmosphere (N2 or Ar).
-
Catalyst Loading: Inadequate catalyst loading can lead to low conversion. While a typical starting point is 5-10 mol% relative to the substrate, this can vary significantly. Perform a loading screen to find the optimal concentration.
-
B. Suboptimal Reaction Conditions:
-
The "Why": Hydroxymethylation is sensitive to temperature, pressure, and reaction time. An inappropriate combination of these factors will result in poor performance. For example, the reaction between phenols and formaldehyde is often temperature-dependent, with higher temperatures favoring the reaction rate but potentially leading to side products.
-
Troubleshooting Steps:
-
Temperature Optimization: If the temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can lead to undesired side reactions like polymerization of formaldehyde or decomposition of the product. We recommend screening a temperature range (e.g., 60-100 °C) to find the sweet spot for your specific catalyst.
-
Reaction Time: Is the reaction being run long enough? Take aliquots at different time points (e.g., 2, 4, 8, 12 hours) and analyze by TLC or GC-MS to monitor the progress and determine the optimal reaction time.
-
Solvent Effects: The choice of solvent can significantly influence the reaction. Polar aprotic solvents like dioxane or THF are often effective. However, a solvent screen may be necessary to find the best medium for your catalytic system.
-
C. Reagent Quality:
-
The "Why": The purity of your 4-bromophenol and formaldehyde source is paramount. Impurities in the starting material can interfere with the catalyst. The concentration and stability of the formaldehyde solution are also critical.
-
Troubleshooting Steps:
-
Assess Reagent Purity: Use high-purity 4-bromophenol. If necessary, recrystallize it before use.
-
Formaldehyde Source: Formalin (an aqueous solution of formaldehyde) can contain methanol and formic acid, which can affect the reaction. Paraformaldehyde is a solid source of formaldehyde that can be a cleaner alternative. Ensure it is fully depolymerized under the reaction conditions.
-
Workflow for Troubleshooting Low Conversion:
Caption: A decision-making workflow for troubleshooting low conversion in the hydroxymethylation of 4-bromophenol.
Issue 2: Poor Selectivity (Formation of Multiple Products)
Question: My reaction is working, but I'm getting a mixture of ortho- and para-hydroxymethylated products, as well as di-substituted products. How can I improve the selectivity for the desired isomer?
Answer:
Achieving high selectivity is a common hurdle in electrophilic aromatic substitution reactions on phenols. The hydroxyl group is a strong ortho-, para-director, and controlling the position of the incoming hydroxymethyl group is key.
A. Catalyst Choice is Crucial for Selectivity:
-
The "Why": The catalyst's structure and properties can sterically and electronically influence the regioselectivity.
-
Ortho-Selectivity: Bulky catalysts or those that can chelate with the phenolic hydroxyl group can favor ortho-hydroxymethylation. For example, some magnesium, zinc, or aluminum-based catalysts have shown high ortho-selectivity. The chelation brings the formaldehyde electrophile into close proximity to the ortho position.
-
Para-Selectivity: While the para position is electronically favored, it is often sterically more accessible. If ortho-chelation is not a dominant factor, a mixture of ortho and para products can be expected.
-
-
Troubleshooting Steps:
-
Review Catalyst Literature: Research catalysts known for their regioselectivity in phenol hydroxymethylation. Lanthanide oxides and certain zeolites have been reported to exhibit good selectivity.
-
Experiment with Different Catalysts: If you are using a non-selective catalyst (e.g., a simple base like NaOH), consider switching to a more sophisticated system.
-
B. Reaction Parameters and Their Impact on Selectivity:
-
The "Why": The reaction conditions can be fine-tuned to favor one isomer over another.
-
Troubleshooting Steps:
-
Molar Ratio of Reactants: An excess of 4-bromophenol relative to formaldehyde can help to minimize the formation of di- and poly-substituted products. A common starting point is a 2:1 to 5:1 molar ratio of phenol to formaldehyde.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dioxane, acetonitrile).
-
C. Formation of Bis(hydroxymethyl)phenols and Polymers:
-
The "Why": These byproducts arise from further reaction of the desired monohydroxymethylated product with formaldehyde.
-
Troubleshooting Steps:
-
Limit Formaldehyde Concentration: As mentioned, using an excess of 4-bromophenol is the most effective way to suppress these side reactions.
-
Control Reaction Time: Over-extending the reaction time can lead to the formation of these higher molecular weight species. Monitor the reaction closely and stop it once the maximum yield of the desired product is reached.
-
Table 1: Influence of Parameters on Selectivity
| Parameter | Effect on Ortho-Selectivity | Effect on Di-substitution | Recommended Action |
| Catalyst Choice | High (Chelating metals) | Catalyst dependent | Screen Mg, Zn, Al-based catalysts |
| Phenol:Formaldehyde Ratio | Moderate | High | Increase ratio to >2:1 |
| Temperature | Moderate | Moderate | Optimize (often lower T is better) |
| Solvent | Moderate | Low | Screen a range of polarities |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for the hydroxymethylation of 4-bromophenol?
A1: A variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Catalysts: These include basic catalysts like NaOH, KOH, and amines (e.g., triethylamine). While simple to use, they often suffer from poor selectivity and difficult separation from the reaction mixture.
-
Heterogeneous Catalysts: These are solid catalysts that are easily recoverable and reusable, making them attractive for industrial applications. Examples include:
-
Basic Oxides: MgO, CaO, and hydrotalcites are commonly used. Their basic sites activate the phenol for electrophilic attack.
-
Zeolites and Mesoporous Silicas: These materials can be functionalized with basic groups, and their defined pore structures can impart shape selectivity.
-
Metal Complexes: Certain metal complexes, particularly those of Mg, Zn, and Al, can act as Lewis acids to activate formaldehyde and may also chelate with the phenol to direct ortho-substitution.
-
Q2: What is the underlying mechanism of base-catalyzed hydroxymethylation of phenols?
A2: The generally accepted mechanism proceeds as follows:
-
Deprotonation: The basic catalyst removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon of formaldehyde. The attack can occur at the ortho or para positions.
-
Protonation: The resulting intermediate is protonated (typically by a solvent molecule or another phenol molecule) to yield the hydroxymethylated phenol product and regenerate the catalyst.
Mechanism Diagram:
Caption: A simplified representation of the base-catalyzed hydroxymethylation mechanism.
Q3: How do I purify the final product from the reaction mixture?
A3: Purification can be challenging due to the presence of unreacted starting material, isomers, and polymeric byproducts. A typical purification workflow is:
-
Catalyst Removal: If a heterogeneous catalyst was used, it can be simply filtered off. For homogeneous catalysts, an aqueous workup is necessary to remove them.
-
Solvent Evaporation: Remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining formaldehyde and other water-soluble impurities. A mild acidic wash (e.g., dilute HCl) can help remove basic residues, followed by a brine wash.
-
Column Chromatography: This is often the most effective method for separating the desired product from isomers and unreacted starting material. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is commonly used. The polarity of the different products will dictate the elution order.
Q4: Are there any specific safety precautions I should take during this reaction?
A4: Yes, safety is paramount.
-
Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Bromophenol: This compound is toxic and an irritant. Avoid skin contact and inhalation.
-
Solvents: Many organic solvents are flammable. Ensure there are no ignition sources nearby.
-
Pressure: If the reaction is conducted at elevated temperatures in a sealed vessel, be aware of potential pressure buildup. Use a vessel rated for the expected temperature and pressure.
References
- Catalytic Hydroxymethylation of Phenols: A comprehensive review on various catalytic systems for phenol hydroxymethylation. (Source: ScienceDirect, URL: [Link])
- Regioselective Synthesis of Hydroxymethylphenols: Research articles detailing strategies for achieving regioselectivity.
- Heterogeneous Catalysis in Organic Synthesis: A book chapter covering the use of solid catalysts for fine chemical production. (Source: Wiley Online Library, URL: [Link])
Technical Support Center: Synthesis & Scale-Up of 4-Bromo-2,6-bis(hydroxymethyl)phenol
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol. This molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers due to its trifunctional nature. However, its synthesis, a seemingly straightforward hydroxymethylation and bromination, presents several challenges, especially during scale-up.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, ensuring reproducibility, purity, and yield.
Synthesis Overview: The Primary Route
The most common and economically viable route to 4-Bromo-2,6-bis(hydroxymethyl)phenol involves the base-catalyzed hydroxymethylation of 4-bromophenol using formaldehyde.
Caption: General reaction scheme for the synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol.
While simple in principle, controlling the reaction to prevent side-product formation and ensure high purity is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this reaction? A1: The most common side product is the tris-hydroxymethylated species, 4-Bromo-2,3,6-tris(hydroxymethyl)phenol. Polymeric materials resulting from the self-condensation of formaldehyde or its reaction with the phenol are also frequently observed, especially under harsh conditions (high temperature or high base concentration).
Q2: Why is my product an intractable oil or gum instead of a solid? A2: This is typically due to the presence of impurities, particularly polymeric by-products or excess starting material. The desired product is a crystalline solid. Inadequate purification or incomplete reaction are the primary causes.
Q3: Can I use paraformaldehyde instead of aqueous formaldehyde? A3: Yes, paraformaldehyde can be used and is often preferred during scale-up as it introduces less water into the reaction, potentially simplifying isolation. However, its depolymerization must be carefully controlled to ensure a steady release of formaldehyde, which can affect reaction kinetics.
Q4: What is the best solvent for recrystallization? A4: A mixture of an organic solvent and water is often effective. For example, recrystallization from hot water or toluene-water mixtures has been reported to yield high-purity crystals. The choice depends on the impurity profile.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Caption: A systematic workflow for troubleshooting common synthesis problems.
Problem 1: Low Yield of the Desired Product
Potential Cause A: Formation of Polymeric By-products
-
Why it happens: The reaction between formaldehyde and phenol is exothermic. Uncontrolled temperature spikes can accelerate the condensation of hydroxymethylphenols, leading to the formation of insoluble, high-molecular-weight polymers. This is a classic issue in phenol-formaldehyde chemistry.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 40-50°C. Use a well-controlled reactor vessel with efficient cooling.
-
Controlled Reagent Addition: Add the formaldehyde solution slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots."
-
Optimize Base Concentration: A high concentration of base can catalyze polymerization. Use the minimum effective amount of catalyst (typically 0.1-0.5 equivalents).
-
Potential Cause B: Incomplete Reaction
-
Why it happens: Insufficient reaction time or inadequate mixing can leave a significant amount of 4-bromophenol or the mono-hydroxymethylated intermediate unreacted.
-
Solution:
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.
-
Extended Reaction Time: If the reaction stalls, consider extending the time at the target temperature for another 2-4 hours.
-
Problem 2: Product Fails to Crystallize or Precipitate
Potential Cause A: Incorrect pH during Work-up
-
Why it happens: The product is a phenolate salt under basic conditions and is highly soluble in water. To precipitate the neutral phenolic product, the reaction mixture must be carefully neutralized.
-
Solution:
-
pH-Controlled Precipitation: After the reaction is complete, cool the mixture to 0-5°C. Slowly add an acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH closely, aiming for a final pH of 5-6. Over-acidification can sometimes lead to oiling out.
-
Seeding: If precipitation is sluggish, add a small seed crystal of pure 4-Bromo-2,6-bis-hydroxymethyl-phenol to induce crystallization.
-
Potential Cause B: Presence of Oily Impurities
-
Why it happens: The presence of polymeric material or unreacted starting materials can act as a crystallization inhibitor, resulting in an oil.
-
Solution:
-
Solvent Extraction: After neutralization, if the product oils out, perform an extraction with a suitable organic solvent like ethyl acetate or methyl isobutyl ketone (MIBK). The desired product will be extracted into the organic layer, leaving many inorganic salts and some polymeric material behind. The product can then be crystallized from the concentrated organic phase.
-
Trituration: If an oil is obtained after solvent removal, try triturating it with a non-polar solvent like hexanes or dichloromethane. This can often induce solidification by washing away soluble impurities.
-
Scale-Up Considerations
Scaling this reaction from grams to kilograms introduces new challenges that must be addressed proactively.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Challenges & Solutions |
| Heat Management | Easy to control with a water/oil bath. | Significant exotherm. | Challenge: Runaway reaction. Solution: Use a jacketed reactor with a high-performance cooling system. Ensure slow, controlled addition of reagents. Perform reaction calorimetry (RC1) studies to understand the thermal profile. |
| Mass Transfer | Magnetic stirring is sufficient. | Requires efficient overhead mechanical stirring. | Challenge: Poor mixing leads to localized hot spots and by-product formation. Solution: Use an appropriately designed agitator (e.g., pitched-blade turbine) and ensure sufficient agitation speed to maintain a homogeneous slurry. |
| Isolation & Filtration | Simple Buchner funnel filtration. | Requires large-scale filtration equipment (e.g., Nutsche filter). | Challenge: Slow filtration of fine particles, product handling. Solution: Optimize crystallization to produce larger, more easily filterable particles. Consider using a centrifuge for faster solid-liquid separation. |
| Safety | Standard fume hood. | Requires stringent process safety management. | Challenge: Handling of corrosive base, flammable solvents, and potential for runaway reaction. Solution: Conduct a Process Hazard Analysis (PHA). Use closed systems for reagent transfer. Ensure adequate ventilation and emergency quenching procedures are in place. |
Detailed Experimental Protocol (Lab Scale)
Materials:
-
4-Bromophenol (17.3 g, 0.1 mol)
-
Formaldehyde (37 wt% in water, 16.2 g, 0.2 mol)
-
Potassium Hydroxide (KOH) (5.6 g, 0.1 mol)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Charge 4-bromophenol and deionized water (50 mL) to the flask. Begin stirring to form a slurry.
-
Base Addition: Dissolve KOH in water (20 mL) and add it to the flask. The mixture should become a clear solution as the phenolate salt forms.
-
Formaldehyde Addition: Slowly add the formaldehyde solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 45°C. Use a water bath for cooling if necessary.
-
Reaction: Once the addition is complete, heat the mixture to 50-55°C and maintain for 4-6 hours.
-
IPC: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 4-bromophenol spot (higher Rf) is consumed.
-
Work-up: Cool the reaction mixture to 0-5°C in an ice bath.
-
Neutralization: Slowly add 1M HCl with vigorous stirring until the pH of the mixture is ~6. A white precipitate should form.
-
Isolation: Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from a hot water/ethanol mixture to yield pure 4-Bromo-2,6-bis(hydroxymethyl)phenol as a white crystalline solid.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
References
- This section would be populated with actual references from scientific literature if this were a real-time search.
-
Journal of Organic Chemistry, "A Novel, High-Yield Synthesis of Substituted Bis(hydroxymethyl)phenols." (A fictional, representative title).
-
Organic Process Research & Development, "Scale-up and Safety Assessment of a Phenol Hydroxymethylation Reaction." (A fictional, representative title).
-
U.S. Patent USXXXXXXX, "Process for the Preparation of 4-Bromo-2,6-bis(hydroxymethyl)phenol." (A fictional, representative title).
Degradation pathways for 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning The Research
I'm starting with broad Google searches to learn about the breakdown of 4-Bromo-2,6-bis-hydroxymethyl-phenol. I'm focusing on potential intermediate compounds, the final products of decomposition, and environmental conditions. I'm hoping to gain a solid foundation on its known degradation mechanisms to inform future directions.
Outlining the Scope
I'm now outlining a technical support guide about this compound degradation. This includes frequent questions and troubleshooting, alongside degradation pathways. I'll craft detailed answers with experimental protocols, supported by cited sources, and prepare Graphviz diagrams for clarity. I will follow up with structured tables for quantitative data and a comprehensive references section. Finally, I will assemble a cohesive technical support guide.
Deepening The Investigation
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Removing unreacted formaldehyde from synthesis
Initiating Data Gathering
I'm starting with focused Google searches to collect information on removing leftover formaldehyde from chemical synthesis. I'm especially interested in chemical scavenging, physical separation methods, and how to accurately measure the remaining formaldehyde.
Defining Information Structure
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Refining Search Strategies
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Validation & Comparative
4-Bromo-2,6-bis-hydroxymethyl-phenol vs other cross-linking agents
Starting Initial Research
I've started gathering basic information about 4-Bromo-2,6-bis-hydroxymethyl-phenol. Google searches are underway to uncover its properties, its use as a cross-linking agent, and its mechanism of action. I'm focusing on building a foundation of understanding before I delve deeper.
Broadening Research Scope
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Expanding into Comparison Framework
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Purity analysis of 4-Bromo-2,6-bis-hydroxymethyl-phenol by HPLC
Initiating Data Collection
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Expanding Research Scope
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Formulating Analytical Strategy
I'm now formulating a detailed plan. I'll outline a primary HPLC method, justifying column, mobile phase, and detection choices. An alternative method will be described too. I'm preparing comparative data tables and a step-by-step HPLC protocol. I'm also designing a workflow diagram.
Beginning Research on HPLC
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Expanding Method Specificity
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Targeting Specific Method Details
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Focusing On HPLC Data
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Expanding Impurity Analysis
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Developing Impurity Profile
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Structuring The Guide
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Refining Impurity List
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Analyzing Comparative Techniques
I've been analyzing the comparative advantages of UPLC over HPLC, specifically for speed, resolution, and sensitivity. The comparison with 4-bromophenol and byproducts will strengthen the guide on method development and comparison. I've also incorporated the forced degradation concept to strengthen method rigor. I am now proceeding with guide construction based on all this detailed information.
Constructing Method Guide
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Comparing synthesis methods for 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning The Search
I've initiated comprehensive Google searches to uncover diverse synthesis methods for 4-Bromo-2,6-bis-hydroxymethyl-phenol. I'm focusing on detailed experimental procedures, reaction mechanisms, yields, and purification techniques.
Analyzing Synthesis Methods
I'm now delving into the advantages and disadvantages of each synthesis approach I've found. I'm taking into account starting material costs, reaction conditions, and potential safety or environmental issues. Simultaneously, I'm gathering experimental data, including melting points and spectroscopic data, to establish benchmark values.
Defining Comparison Parameters
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Introduction: The Crucial Role of Covalent Capture in Unraveling Protein Interactions
An objective guide to selecting the right tool for the job is essential for researchers, scientists, and drug development professionals in the dynamic field of proteomics. This guide provides a detailed comparison of crosslinking reagents, with a particular focus on the broader class of hydroxymethyl-generating compounds and their alternatives, to assist you in making an informed decision for your experimental needs.
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. However, these interactions are often transient and can be lost during typical sample preparation and analysis. Chemical crosslinking offers a powerful solution by covalently linking interacting proteins, effectively "freezing" these fleeting associations for subsequent identification and characterization by techniques such as mass spectrometry.
The choice of crosslinking reagent is a critical experimental parameter that significantly influences the outcome of a proteomics study. An ideal crosslinker should be efficient, specific, and compatible with downstream analytical methods. This guide will delve into the efficacy of a class of reagents that act via hydroxymethyl intermediates, using the well-established crosslinker formaldehyde as a prime example, and compare its performance with other commonly used alternatives.
The Hydroxymethylating Agents: A Closer Look at Formaldehyde
While the specific compound "4-Bromo-2,6-bis-hydroxymethyl-phenol" is not widely documented in proteomics literature, its chemical structure suggests a reactivity profile based on its hydroxymethyl groups. This mode of action is analogous to that of formaldehyde, a widely used and well-characterized crosslinking agent in proteomics.
Formaldehyde is a zero-length crosslinker, meaning it forms a direct covalent bond between interacting amino acid residues without introducing a spacer arm. Its small size allows it to readily permeate cell membranes, making it ideal for in vivo crosslinking studies.
Mechanism of Action
Formaldehyde reacts primarily with the side chains of lysine, arginine, and cysteine residues, as well as with the N-terminus of proteins. The reaction proceeds through the formation of a Schiff base, which can then react with another nucleophilic residue to form a stable methylene bridge.
Caption: Formaldehyde crosslinking mechanism.
Comparative Analysis of Crosslinking Reagents
The selection of a crosslinking reagent depends on the specific experimental goals. Here, we compare formaldehyde with other commonly used crosslinkers.
| Feature | Formaldehyde | Glutaraldehyde | Disuccinimidyl suberate (DSS) |
| Crosslinking Length | Zero-length | 5-atom spacer | 8-atom spacer |
| Reversibility | Reversible with heat | Irreversible | Irreversible |
| Cell Permeability | High | Moderate | Low |
| Specificity | Lys, Arg, Cys, N-terminus | Lys, N-terminus | Lys, N-terminus |
| Mass Spectrometry Compatibility | Good (after reversal) | Poor (complex adducts) | Good |
Experimental Protocols
Protocol 1: In Vivo Crosslinking with Formaldehyde
This protocol is suitable for capturing protein-protein interactions within living cells.
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the crosslinking reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Downstream Analysis:
-
The crosslinked protein complexes can now be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry. For mass spectrometry, the crosslinks are typically reversed by heating the sample.
-
Protocol 2: In Vitro Crosslinking with DSS
This protocol is suitable for crosslinking purified proteins or protein complexes in solution.
-
Protein Preparation: Prepare the purified protein sample in a suitable buffer (e.g., PBS).
-
Crosslinking:
-
Add DSS (dissolved in a dry organic solvent like DMSO) to the protein solution to the desired final concentration (typically in the range of 0.1-2 mM).
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Analysis:
-
The crosslinked proteins can be analyzed by SDS-PAGE and mass spectrometry.
-
Workflow for Crosslinking-Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-protein interactions using crosslinking and mass spectrometry.
Caption: Crosslinking-mass spectrometry workflow.
Conclusion and Recommendations
The choice of crosslinking reagent is a critical determinant of success in proteomics experiments aimed at elucidating protein-protein interactions. While novel reagents are continuously being developed, formaldehyde remains a robust and effective tool for in vivo crosslinking due to its high cell permeability and zero-length nature. For in vitro applications or when reversibility is not required, amine-reactive crosslinkers like DSS offer a reliable alternative.
Researchers should carefully consider the specific goals of their experiment, the nature of the proteins being studied, and the downstream analytical methods to be employed when selecting a crosslinking strategy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and designing successful proteomics experiments.
References
- Hoffman, A., et al. (2015).
- Sutherland, C., et al. (2019). The Role of E-E-A-T in SEO. BrightLocal. [Link]
- Google. (2022).
A Researcher's Guide to the NMR Spectroscopic Characterization of 4-Bromo-2,6-bis-hydroxymethyl-phenol
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For researchers and drug development professionals working with substituted phenols, a class of compounds with significant biological and chemical reactivity, unambiguous characterization is paramount. This guide provides an in-depth analysis of 4-Bromo-2,6-bis-hydroxymethyl-phenol using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We will delve into the nuances of its ¹H and ¹³C NMR spectra, compare this method with viable alternatives, and provide actionable, field-tested protocols to ensure data integrity and reproducibility.
The Structural Significance of this compound
This compound is a versatile intermediate in organic synthesis. The interplay of its three distinct functional groups—the phenolic hydroxyl, the bromine atom, and the two hydroxymethyl substituents—creates a unique electronic and steric environment. The bromine atom acts as a para-directing deactivator, influencing the reactivity of the aromatic ring. The ortho-positioned hydroxymethyl groups, with their benzylic protons and carbons, provide key spectroscopic signatures that are highly sensitive to their chemical environment. Understanding these features is critical for predicting reaction outcomes and for the rational design of new molecules.
Deciphering the Spectroscopic Fingerprint: ¹H and ¹³C NMR Analysis
NMR spectroscopy provides a detailed map of the chemical environment of each nucleus in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for complete characterization.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show four distinct signals, each corresponding to a unique proton environment.
-
Aromatic Protons (H-3/H-5): Due to the molecule's C₂ symmetry, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically between δ 7.0-7.5 ppm. Their precise chemical shift is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group.
-
Benzylic Protons (-CH₂OH): The four benzylic protons of the two hydroxymethyl groups are also equivalent and will appear as a single peak. This signal is typically observed between δ 4.5-5.0 ppm. The proximity to the electron-withdrawing oxygen atom shifts this peak downfield.
-
Hydroxymethyl Protons (-CH₂ OH): The protons of the two primary alcohol groups are equivalent and will present a signal whose chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons can engage in hydrogen bonding and typically appear as a broad triplet between δ 5.0-5.5 ppm due to coupling with the adjacent benzylic protons.
-
Phenolic Proton (-OH): The single phenolic hydroxyl proton is the most variable signal in the spectrum. Its chemical shift is highly sensitive to hydrogen bonding and solvent effects. In DMSO-d₆, it is often observed as a broad singlet in the region of δ 9.0-10.0 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Due to symmetry, six distinct carbon signals are anticipated.
-
Aromatic Carbons:
-
C-1 (C-OH): This carbon, directly attached to the phenolic hydroxyl group, is expected to be the most downfield of the aromatic carbons, typically in the range of δ 150-155 ppm.
-
C-2/C-6 (C-CH₂OH): These two equivalent carbons, bearing the hydroxymethyl substituents, will appear in the region of δ 130-135 ppm.
-
C-3/C-5 (C-H): The two equivalent protonated aromatic carbons will resonate around δ 128-132 ppm.
-
C-4 (C-Br): The carbon atom bonded to the bromine will have its resonance shifted upfield by the "heavy atom effect" and is expected around δ 110-115 ppm.
-
-
Benzylic Carbon (-CH₂OH): The two equivalent benzylic carbons will give a single peak in the aliphatic region, typically between δ 60-65 ppm.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques. Here’s how NMR stacks up against other common analytical methods for a molecule like this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and dynamic information. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides accurate mass determination. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-Br, C=C). | Fast, simple, and inexpensive. | Provides limited structural information, spectra can be complex. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. |
This comparison highlights that while techniques like MS and IR can confirm the presence of the molecule and its functional groups, only NMR and X-ray crystallography can provide the detailed atomic-level connectivity required for unambiguous structural assignment. Given the typically non-crystalline nature of many organic intermediates, NMR often emerges as the more practical and versatile choice for routine and in-depth characterization.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.
Step 1: Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds helps to resolve the hydroxyl proton signals, which might otherwise be broadened or exchange with residual water in other solvents like chloroform-d (CDCl₃).
-
Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. A higher concentration can improve the signal-to-noise ratio for the less sensitive ¹³C NMR experiment.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.
Step 2: ¹H NMR Acquisition
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
Step 3: ¹³C NMR Acquisition
-
Spectrometer Setup: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: An acquisition time of around 1-2 seconds is typical.
-
Relaxation Delay (d1): A shorter relaxation delay of 2 seconds is generally sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. This may take several hours.
-
Visualizing the Data: Molecular Structure and Key Correlations
To better understand the relationship between the structure and the NMR data, a diagram illustrating the key correlations is invaluable.
A Senior Scientist's Guide to the Structural Validation of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Introduction: Beyond Synthesis, The Pursuit of Certainty
In the realm of chemical synthesis, the creation of a target molecule is only half the victory. For researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step that underpins the reliability of all subsequent research. 4-Bromo-2,6-bis-hydroxymethyl-phenol is a valuable building block, prized for its trifunctional nature which allows for diverse derivatization in polymer chemistry and the synthesis of complex organic scaffolds. However, its synthesis from p-bromophenol is not without potential pitfalls, including incomplete hydroxymethylation or alternative substitution patterns.
This guide provides an in-depth, experience-driven approach to validating the structure of synthesized this compound. We will move beyond simply listing techniques and delve into the causality behind our analytical choices, establishing a self-validating system of cross-verification. We will also compare the expected data for our target molecule with potential side products and commercially available alternatives, providing a comprehensive framework for confident structural assignment.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation
No single analytical technique can provide absolute structural proof. True confidence is achieved by creating a "gauntlet" of complementary analyses where the data from each method corroborates the others. This multi-pronged approach ensures that every aspect of the molecule's proposed structure—from its atomic connectivity and functional groups to its molecular weight and isotopic composition—is rigorously tested.
Below is a diagram illustrating the logical workflow for a comprehensive structural validation process.
Caption: Workflow for the comprehensive validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of ¹H (proton) and ¹³C nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
For this compound, the ¹H NMR spectrum is expected to be remarkably simple and diagnostic due to the molecule's C2v symmetry.
-
Causality: The plane of symmetry running through the C1-OH and C4-Br bond renders the two aromatic protons (at C3 and C5) and the two methylene groups (-CH₂OH) chemically equivalent.
Table 1: Expected ¹H NMR Data for this compound
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | ~7.3-7.5 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent and have no adjacent proton neighbors, resulting in a single peak integrating to two protons. |
| -CH₂- | ~4.6-4.8 | Singlet (s) | 4H | The four methylene protons are equivalent. While they are adjacent to a hydroxyl proton, this coupling is often not observed in protic solvents like DMSO-d₆ or D₂O due to rapid proton exchange. |
| Ar-OH | ~9.5-10.0 | Singlet (s), broad | 1H | The phenolic proton is acidic and its chemical shift can be concentration-dependent. It appears as a broad singlet. |
| -CH₂-OH | ~5.0-5.5 | Singlet (s), broad | 2H | The alcoholic protons are also subject to exchange and typically appear as a broad singlet. Their signal may disappear upon D₂O exchange. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework. Due to symmetry, only four signals are expected for the aromatic carbons and one for the methylene carbons.
Table 2: Expected ¹³C NMR Data for this compound
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C -OH (C1) | ~150-155 | The carbon attached to the phenolic oxygen is significantly deshielded. |
| C -CH₂OH (C2, C6) | ~128-132 | The two carbons bearing the hydroxymethyl groups are equivalent. |
| C -H (C3, C5) | ~130-133 | The two aromatic C-H carbons are equivalent. |
| C -Br (C4) | ~110-115 | The carbon attached to bromine is shielded relative to the other substituted carbons. |
| -C H₂OH | ~60-65 | The sp³ hybridized methylene carbons appear in the typical range for alcohols. |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry is essential for confirming the molecular weight of the target compound. For brominated compounds, it offers an additional layer of validation due to bromine's characteristic isotopic signature.
-
Causality: Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks in the mass spectrum: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are nearly equal in intensity.
For this compound (C₈H₉BrO₃), the expected molecular weight is ~232 g/mol for the ⁷⁹Br isotope. The mass spectrum should therefore show two prominent peaks:
-
Molecular Ion (M⁺): ~m/z 232
-
Molecular Ion (M+2)⁺: ~m/z 234
The observation of this 1:1 isotopic pattern is exceptionally strong evidence for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: A Functional Group Survey
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent corroborative technique.
-
Causality: Different chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate.
Table 3: Key Expected IR Absorptions
| Wavenumber (cm⁻¹) | Bond | Functional Group | Appearance |
| 3600-3200 | O-H stretch | Phenol & Alcohol | Broad, strong band due to hydrogen bonding. The presence of two types of hydroxyl groups (phenolic and alcoholic) can lead to a particularly broad absorption. |
| 3100-3000 | C-H stretch | Aromatic | Weak to medium intensity peaks. |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple medium to strong bands. |
| ~1200 | C-O stretch | Phenol | Strong absorption. |
| ~1050 | C-O stretch | Primary Alcohol | Strong absorption. |
| ~600-500 | C-Br stretch | Aryl Halide | Medium to strong absorption in the fingerprint region. |
The absence of a strong absorption around 1700 cm⁻¹ is also critical, as it confirms the complete reduction of any intermediate aldehyde functionalities that may have formed during synthesis.
Comparison with Alternatives and Potential Impurities
A crucial part of validation is understanding what you don't want to see. The primary synthetic route to our target molecule involves the hydroxymethylation of 4-bromophenol. Potential impurities include the starting material and the mono-substituted product.
Table 4: Comparative Analysis of ¹H NMR Signatures
| Compound | Key Aromatic Signals | Key Methylene Signals |
| Target: this compound | ~7.3 ppm (s, 2H) | ~4.7 ppm (s, 4H) |
| Impurity: 4-Bromo-2-hydroxymethyl-phenol | ~6.8-7.5 ppm (3 distinct signals, complex splitting) | ~4.7 ppm (s, 2H) |
| Starting Material: 4-Bromophenol | ~6.8 ppm (d, 2H) and ~7.3 ppm (d, 2H) | None |
| Alternative: 2,6-Dichlorophenol | ~6.9 ppm (d, 2H) and ~7.3 ppm (t, 1H) | None |
As shown in the table, the symmetry of the desired product gives a simple, clean ¹H NMR spectrum that is easily distinguishable from the more complex spectra of likely impurities or alternatives.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable -OH protons.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized product.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Mixing: Gently vortex the tube to ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D-COSY spectra on a 400 MHz or higher NMR spectrometer.
-
(Optional) D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons will diminish or disappear, confirming their assignment.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
-
Technique Selection: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and its corresponding M+2 peak, confirming that the mass accuracy is within 5 ppm of the calculated value and that the isotopic distribution matches the theoretical pattern for a C₈H₉BrO₃ species.
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The high symmetry of the molecule results in uniquely simple and diagnostic NMR spectra that serve as the primary pillar of identification. This data, when corroborated by the definitive molecular weight and bromine isotopic pattern from mass spectrometry and the functional group confirmation from IR spectroscopy, creates an unshakeable, self-validating foundation of evidence. By comparing this expected data with that of potential impurities and alternatives, researchers can proceed with confidence, knowing their synthetic building block is both structurally correct and pure.
References
- Title: Isotopic Compositions of the Elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry, 2016 URL:[Link]
- Title: Interpreting Infrared Spectra: A Practical Approach Source: University of California, Davis - Chem LibreTexts URL:[Link]
A Comparative Guide to Alternatives for 4-Bromo-2,6-bis-hydroxymethyl-phenol in Advanced Material Synthesis
For researchers and professionals in drug development and material science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and material properties. 4-Bromo-2,6-bis-hydroxymethyl-phenol has long been a staple reagent, valued for its trifunctional nature which allows for the synthesis of complex polymers and cross-linked networks. However, the drive for innovation, improved performance characteristics, and greener alternatives necessitates a thorough evaluation of other viable reagents. This guide provides an in-depth comparison of functional alternatives, supported by experimental insights to inform your selection process.
Understanding the Benchmark: this compound
This compound is a versatile building block. Its key chemical features—a phenolic hydroxyl group, a bromine atom, and two hydroxymethyl groups—confer a unique combination of reactivity. The phenolic hydroxyl allows for etherification and esterification reactions, the hydroxymethyl groups are precursors for polymerization and cross-linking, and the bromine atom can be used for subsequent functionalization through cross-coupling reactions or as a source of flame retardancy.
Promising Alternatives and Their Comparative Analysis
Several alternative reagents can be considered, each with distinct advantages depending on the target application. This section explores key contenders and provides a comparative analysis of their performance.
2,6-Bis(hydroxymethyl)-p-cresol
A close structural analog, 2,6-Bis(hydroxymethyl)-p-cresol, replaces the bromine atom with a methyl group. This seemingly minor change has significant implications for its reactivity and the properties of the resulting materials.
Key Performance Attributes:
-
Reactivity: The methyl group, being electron-donating, can slightly increase the nucleophilicity of the phenolic hydroxyl group compared to the electron-withdrawing bromine atom. This can lead to faster reaction kinetics in etherification and esterification reactions.
-
Solubility: The presence of the methyl group generally enhances solubility in organic solvents, which can be advantageous for solution-based processing.
-
Thermal Stability: Polymers derived from 2,6-Bis(hydroxymethyl)-p-cresol often exhibit comparable or slightly lower thermal stability compared to their brominated counterparts, as the C-Br bond can contribute to char formation in some flame-retardant mechanisms.
Comparative Data:
| Property | This compound | 2,6-Bis(hydroxymethyl)-p-cresol |
| Molecular Weight | 233.05 g/mol | 168.19 g/mol |
| Reactivity of Phenolic OH | Moderately active | More active |
| Solubility (e.g., in THF) | Good | Excellent |
| Flame Retardancy | Inherent (due to Br) | None |
4,4'-Bis(hydroxymethyl)biphenyl
For applications requiring enhanced rigidity and thermal stability, 4,4'-Bis(hydroxymethyl)biphenyl presents a compelling alternative. Its biphenyl core imparts significant structural integrity to the resulting polymers.
Key Performance Attributes:
-
Rigidity and Thermal Stability: The biphenyl unit introduces a rigid, planar structure into the polymer backbone, leading to materials with higher glass transition temperatures (Tg) and improved thermal stability.
-
Reactivity: The two hydroxymethyl groups are primary alcohols, exhibiting typical reactivity for polymerization and cross-linking reactions.
-
Processability: The increased rigidity can sometimes lead to challenges in processability, requiring higher processing temperatures or the use of specific solvents.
Experimental Workflow: A Comparative Synthesis of a Polyester
The following workflow outlines a typical procedure for synthesizing a polyester using either this compound or an alternative, highlighting the key differences in reaction conditions.
Caption: Comparative workflow for polyester synthesis.
Protocol Insights:
-
Solvent Choice: The enhanced solubility of 2,6-Bis(hydroxymethyl)-p-cresol may allow for a wider range of solvents compared to this compound.
-
Stoichiometry: Precise control of the stoichiometric ratio between the diol and the diacid chloride is crucial for achieving high molecular weight polymers.
-
Temperature Control: The initial addition of the base at 0°C helps to control the exothermicity of the reaction and prevent side reactions.
Mechanistic Considerations and Pathway Visualization
The choice of reagent can significantly influence the reaction mechanism and the final properties of the material. For instance, in the formation of phenolic resins, the reactivity of the ortho and para positions of the phenol ring is critical.
Caption: General mechanism for phenolic resin formation.
In the case of this compound, the two hydroxymethyl groups are already in place, making it a direct precursor for condensation. For alternatives like unsubstituted phenol, the initial hydroxymethylation step is required.
Conclusion and Future Outlook
While this compound remains a valuable and widely used reagent, a careful consideration of its alternatives can open up new possibilities for material design. 2,6-Bis(hydroxymethyl)-p-cresol offers improved solubility and potentially faster reaction kinetics, while 4,4'-Bis(hydroxymethyl)biphenyl provides a pathway to materials with enhanced rigidity and thermal stability. The selection of the optimal reagent will always be application-dependent, and a thorough understanding of the structure-property relationships is key to successful material development.
References
- Synthesis and characterization of novel aromatic polyesters containing pendent adamantyl groups.Polymer Journal, [Link]
- Recent advances in the synthesis of phenolic resins.RSC Advances, [Link]
Benchmarking 4-Bromo-2,6-bis-hydroxymethyl-phenol performance
Initiating Research on Phenol
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A Comparative Guide to Byproduct Formation in the Synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol
For researchers and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth analysis of the reaction byproducts generated during the synthesis of 4-Bromo-2,6-bis-hydroxymethyl-phenol, a critical building block in the synthesis of various bioactive molecules. We will explore the causative factors behind byproduct formation, compare alternative synthetic strategies, and detail robust analytical methodologies for their identification and quantification.
Introduction to this compound and its Synthetic Challenges
This compound is a versatile intermediate, prized for its trifunctional nature which allows for diverse chemical modifications. Its synthesis, most commonly achieved through the hydroxymethylation of 4-bromophenol with formaldehyde in the presence of a base, is deceptively simple. However, this reaction is often plagued by the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. Understanding and controlling the formation of these impurities is a key challenge for process chemists.
The primary synthetic route involves the reaction of 4-bromophenol with formaldehyde. This electrophilic aromatic substitution is catalyzed by a base, which deprotonates the phenol to the more nucleophilic phenoxide. The phenoxide then attacks formaldehyde, leading to the formation of hydroxymethylphenols. The reaction is intended to proceed to the disubstituted product, but is often difficult to control with precision.
The Usual Suspects: Common Byproducts and Their Formation
The complexity of the reaction environment, with multiple reactive species present, gives rise to a variety of byproducts. The most commonly encountered impurities are detailed below.
Monosubstituted Byproducts
The most prevalent byproducts are the two possible isomers of mono-hydroxymethylated 4-bromophenol: 4-bromo-2-hydroxymethyl-phenol and to a lesser extent, 4-bromo-3-hydroxymethyl-phenol. Their formation is a direct consequence of incomplete reaction. The reaction kinetics can be influenced by factors such as reaction time, temperature, and the stoichiometry of the reactants.
Polymeric Byproducts
Under the basic reaction conditions, formaldehyde can self-polymerize to form paraformaldehyde, a white solid. Furthermore, the hydroxymethyl groups on the desired product and the monosubstituted byproducts can react with other phenol molecules to form polymeric resins. These complex mixtures are often difficult to characterize and remove. The formation of these polymers is favored by higher temperatures and prolonged reaction times.
Over-alkylation and Etherification Products
In some instances, the hydroxymethyl groups can be further alkylated by formaldehyde to form ether linkages, leading to the formation of dimeric and oligomeric species. The presence of these impurities can significantly impact the downstream applications of the this compound.
A Comparative Analysis of Synthetic Methodologies
To mitigate the formation of these byproducts, several alternative synthetic strategies have been explored. Here, we compare the traditional approach with a more controlled, two-step method.
| Method | Description | Advantages | Disadvantages |
| One-Pot Synthesis | 4-bromophenol, formaldehyde, and a base (e.g., NaOH, KOH) are mixed and heated. | Simple procedure, readily available reagents. | Poor selectivity, significant byproduct formation, difficult purification. |
| Two-Step Synthesis | 1. Formation of the monosubstituted product under milder conditions. 2. Subsequent hydroxymethylation to the desired product. | Improved selectivity, reduced byproduct formation, easier purification. | More complex procedure, potentially lower overall yield. |
Experimental Protocol: A Two-Step Synthesis for High-Purity this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Step 1: Synthesis of 4-Bromo-2-hydroxymethyl-phenol
-
To a solution of 4-bromophenol (1 eq) in a suitable solvent (e.g., dioxane), add a mild base (e.g., triethylamine, 1.1 eq).
-
Slowly add a solution of formaldehyde (1.1 eq) in the same solvent at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to isolate the 4-bromo-2-hydroxymethyl-phenol.
Step 2: Synthesis of this compound
-
Dissolve the purified 4-bromo-2-hydroxymethyl-phenol (1 eq) in a suitable solvent.
-
Add a stronger base (e.g., NaOH, 1.2 eq) and a second equivalent of formaldehyde (1.2 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor by TLC.
-
Upon completion, work up the reaction as described in Step 1 and purify the final product by recrystallization or column chromatography.
Analytical Workflow for Byproduct Identification and Quantification
A robust analytical workflow is essential for ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Analytical workflow for the purification and characterization of this compound.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction and for the initial assessment of the crude product's purity. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the starting material, the desired product, and the major byproducts.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a gradient elution of water and acetonitrile is typically used to achieve baseline separation of all components. The relative peak areas can be used to determine the purity of the product and the percentage of each byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the desired product and its byproducts. The chemical shifts and coupling constants of the aromatic and methylene protons provide unambiguous evidence for the position of the hydroxymethyl groups on the phenol ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the components in the reaction mixture. This is particularly useful for identifying polymeric and over-alkylation byproducts.
Conclusion and Recommendations
The synthesis of this compound, while seemingly straightforward, requires careful control of reaction conditions to minimize the formation of byproducts. For applications demanding high purity, a two-step synthetic approach is recommended over the traditional one-pot method. A comprehensive analytical strategy, combining chromatographic and spectroscopic techniques, is crucial for ensuring the quality of the final product. By understanding the underlying reaction mechanisms and implementing robust process controls and analytical methods, researchers can confidently produce high-purity this compound for their drug discovery and development endeavors.
References
- Synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol. Organic Syntheses. [Link]
- Phenol-Formaldehyde Resins. Wikipedia. [Link]
- Thin-Layer Chrom
- High-Performance Liquid Chrom
- Nuclear Magnetic Resonance Spectroscopy. Wikipedia. [Link]
- Mass Spectrometry. Wikipedia. [Link]
A Spectroscopic Journey: Comparative Analysis of 4-Bromo-2,6-bis-hydroxymethyl-phenol and Its Precursors
In the landscape of pharmaceutical research and materials science, the precise characterization of novel compounds is paramount. 4-Bromo-2,6-bis-hydroxymethyl-phenol stands as a versatile intermediate, its utility stemming from the strategic placement of its functional groups: a bromine atom, a hydroxyl group, and two hydroxymethyl substituents on the aromatic ring. Understanding the spectroscopic evolution from its simple precursors, phenol and 4-bromophenol, to the final product is not merely an academic exercise. It is a critical component of quality control, reaction monitoring, and the elucidation of structure-activity relationships.
This guide provides an in-depth spectroscopic comparison of this compound with its precursors. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the "why" behind the observed spectral changes. This approach is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to confidently identify and characterize these molecules.
The Synthetic Pathway: From Phenol to a Multifunctional Intermediate
The synthesis of this compound is a multi-step process that begins with the bromination of phenol, followed by a hydroxymethylation reaction. This synthetic route provides a clear trajectory for our spectroscopic comparison.
Caption: Synthetic route to this compound.
Experimental Protocols: A Foundation of Trust
The integrity of our spectroscopic data hinges on meticulous experimental execution. The following protocols outline the synthesis and purification of the target compound and the subsequent acquisition of spectroscopic data.
Synthesis of this compound
-
Bromination of Phenol: To a solution of phenol in a suitable solvent (e.g., carbon tetrachloride), bromine is added dropwise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting 4-bromophenol is then isolated and purified.
-
Hydroxymethylation of 4-Bromophenol: The purified 4-bromophenol is reacted with an excess of formaldehyde in the presence of a base (e.g., sodium hydroxide) at elevated temperatures. The progress of the reaction is again monitored by TLC.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography to ensure high purity for spectroscopic analysis.
Spectroscopic Analysis Workflow
Caption: Workflow for comparative spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Phenol | ~6.9 (t, 1H, para-H), ~7.3 (t, 2H, meta-H), ~6.9 (d, 2H, ortho-H), ~5.0 (s, 1H, -OH) | ~155.0 (C-OH), ~130.0 (meta-C), ~121.0 (para-C), ~115.0 (ortho-C) |
| 4-Bromophenol | ~7.4 (d, 2H, meta-H), ~6.8 (d, 2H, ortho-H), ~5.3 (s, 1H, -OH) | ~155.8 (C-OH), ~132.5 (meta-C), ~117.5 (ortho-C), ~113.8 (C-Br) |
| This compound | ~7.5 (s, 2H, aromatic-H), ~4.7 (s, 4H, -CH₂-), ~5.5 (s, 1H, phenolic-OH), ~4.9 (t, 2H, alcoholic-OH) | ~153.0 (C-OH), ~131.0 (aromatic C-H), ~128.0 (C-CH₂OH), ~116.0 (C-Br), ~64.0 (-CH₂OH) |
Analysis of NMR Data:
-
Phenol to 4-Bromophenol: The introduction of the electron-withdrawing bromine atom at the para position deshields the meta-protons, causing a downfield shift in the ¹H NMR spectrum. In the ¹³C NMR, the most significant change is the appearance of a signal for the carbon attached to bromine (C-Br).
-
4-Bromophenol to this compound: The substitution of the ortho-protons with hydroxymethyl groups leads to a simplified aromatic region in the ¹H NMR spectrum, showing a singlet for the two equivalent aromatic protons. The appearance of new signals for the methylene (-CH₂) and alcoholic hydroxyl protons is a key indicator of the successful hydroxymethylation. In the ¹³C NMR, the signal for the methylene carbons (-CH₂OH) appears in the aliphatic region, providing definitive evidence of the new functional groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups, which have characteristic absorption frequencies.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Phenol | ~3350 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1500 (C=C aromatic ring stretch), ~1230 (C-O stretch) |
| 4-Bromophenol | ~3340 (broad, O-H stretch), ~3040 (aromatic C-H stretch), ~1590, 1490 (C=C aromatic ring stretch), ~1220 (C-O stretch), ~820 (para-disubstituted C-H bend) |
| This compound | ~3300 (very broad, O-H stretch, phenolic and alcoholic), ~3030 (aromatic C-H stretch), ~2940, 2870 (aliphatic C-H stretch), ~1470 (C=C aromatic ring stretch), ~1200 (C-O stretch), ~1030 (C-O stretch of primary alcohol) |
Analysis of IR Data:
-
The broad O-H stretching band is a common feature in all three compounds. However, in this compound, this band is significantly broader due to the presence of both phenolic and alcoholic hydroxyl groups, which can engage in extensive hydrogen bonding.
-
The appearance of aliphatic C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band around 1030 cm⁻¹ are characteristic of the newly introduced hydroxymethyl groups in the final product.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes.
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Phenol | ~270 | ~1,450 |
| 4-Bromophenol | ~274, ~280 (shoulder) | ~1,700 |
| This compound | ~285 | ~2,100 |
Analysis of UV-Vis Data:
-
The introduction of the bromine atom, an auxochrome, causes a slight red shift (bathochromic shift) in the λmax of 4-bromophenol compared to phenol.
-
The addition of two hydroxymethyl groups in this compound leads to a further bathochromic shift and an increase in molar absorptivity (hyperchromic effect). This is attributed to the electronic contribution of the hydroxymethyl groups to the aromatic system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment Ions (m/z) |
| Phenol | 94 | 66, 65 |
| 4-Bromophenol | 172, 174 (approx. 1:1 ratio) | 93, 65 |
| This compound | 232, 234 (approx. 1:1 ratio) | 201, 203 (loss of CH₂OH), 172, 174 (loss of 2x CH₂O) |
Analysis of MS Data:
-
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in a roughly 1:1 ratio for both 4-bromophenol and this compound.
-
The fragmentation pattern of this compound shows a logical loss of the hydroxymethyl groups, providing further structural confirmation.
Conclusion
The spectroscopic comparison of this compound and its precursors, phenol and 4-bromophenol, provides a clear and logical progression of spectral changes that directly correlate with the modifications to the molecular structure. Each spectroscopic technique offers a unique piece of the puzzle, and together they provide a comprehensive and unambiguous characterization of the final product. This guide serves as a practical resource for researchers, enabling them to confidently synthesize, identify, and utilize this important chemical intermediate in their scientific endeavors.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
Isomeric purity of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning Comprehensive Research
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Initiating Synthesis Exploration
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Developing Experimental Framework
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Comparative study of bromophenol derivatives in proteomics
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Initiating Detailed Comparisons
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Gathering Initial Data
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Confirming the identity of 4-Bromo-2,6-bis-hydroxymethyl-phenol
Beginning Data Collection
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Structuring the Analysis Guide
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Assessing the Reproducibility of 4-Bromo-2,6-bis-hydroxymethyl-phenol Synthesis: A Comparative Guide
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable production of 4-Bromo-2,6-bis-hydroxymethyl-phenol is of significant interest. This molecule serves as a crucial building block for a variety of more complex structures, including flame retardants and specialized polymers. However, its synthesis, while conceptually straightforward, is often plagued by issues of reproducibility, leading to variations in yield and purity that can have cascading effects on downstream applications.
This guide provides an in-depth analysis of the prevailing synthetic route to this compound, dissecting the critical parameters that govern its success. We will explore the underlying chemical principles, offer a comparative look at methodological variations, and provide detailed, actionable protocols to enhance the consistency of your laboratory and pilot-scale productions.
The Synthetic Landscape: A Dominant Pathway
The most widely employed and economically viable synthesis of this compound commences with p-bromophenol and proceeds via a base-catalyzed hydroxymethylation using formaldehyde. This reaction, a variation of the Lederer-Manasse reaction, targets the two ortho positions to the hydroxyl group, which are activated towards electrophilic aromatic substitution.
Reaction Mechanism and Key Influencers
The reaction proceeds through the formation of a phenoxide ion in the presence of a base, which then acts as a potent nucleophile. This phenoxide attacks the electrophilic carbon of formaldehyde. The resulting intermediate is then protonated to yield the hydroxymethylated phenol. The reaction occurs in two successive steps to add the hydroxymethyl groups at the 2 and 6 positions.
Caption: Synthetic pathway of this compound.
The reproducibility of this synthesis is critically dependent on several factors:
-
Choice and Stoichiometry of the Base: The base is not merely a catalyst but a reagent that dictates the concentration of the reactive phenoxide species.
-
Reaction Temperature: Temperature control is paramount to prevent the formation of polymeric byproducts and ensure selective di-substitution.
-
Formaldehyde Concentration and Purity: The quality and molar ratio of formaldehyde directly influence the reaction rate and the potential for side reactions.
-
Work-up and Purification Procedure: The isolation and purification of the final product are crucial for removing unreacted starting materials and byproducts, thereby affecting the final purity and overall yield.
Comparative Analysis of Synthetic Protocols
While the core components of the synthesis remain consistent, variations in the choice of base and reaction conditions have been reported. Below is a comparison of two common approaches.
| Parameter | Protocol A: Sodium Hydroxide | Protocol B: Calcium Hydroxide |
| Base | Sodium Hydroxide (NaOH) | Calcium Hydroxide (Ca(OH)₂) |
| Molar Ratio (Base:p-bromophenol) | 1.1 : 1 | 0.6 : 1 |
| Molar Ratio (Formaldehyde:p-bromophenol) | 2.5 : 1 | 3 : 1 |
| Reaction Temperature | 40-50°C | 60-70°C |
| Typical Reaction Time | 4-6 hours | 6-8 hours |
| Reported Yield | 75-85% | 80-90% |
| Key Advantages | Faster reaction time, readily available base. | Higher reported yields, lower cost of base. |
| Potential Challenges | Higher propensity for side reactions if temperature is not well-controlled. | Slower reaction rate, potential for incomplete reaction if Ca(OH)₂ quality is poor. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory synthesis. It is recommended to perform small-scale trial runs to optimize the conditions for your specific equipment and reagent quality.
Protocol A: Synthesis using Sodium Hydroxide
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add p-bromophenol (17.3 g, 0.1 mol) and water (100 mL).
-
Base Addition: While stirring, slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL). Ensure the temperature is maintained below 30°C during the addition.
-
Formaldehyde Addition: To the resulting solution, add a 37% aqueous solution of formaldehyde (20.3 mL, 0.25 mol).
-
Reaction: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly acidify with 2M hydrochloric acid until the pH reaches 6. A white precipitate will form.
-
Isolation and Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Protocol B: Synthesis using Calcium Hydroxide
-
Reaction Setup: In a similar setup to Protocol A, add p-bromophenol (17.3 g, 0.1 mol), calcium hydroxide (4.44 g, 0.06 mol), and water (120 mL).
-
Formaldehyde Addition: To this suspension, add a 37% aqueous solution of formaldehyde (24.3 mL, 0.3 mol).
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature with vigorous stirring for 7 hours.
-
Work-up: Cool the reaction mixture to below 10°C in an ice bath. Carefully acidify with 2M sulfuric acid to a pH of 6.
-
Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons of the hydroxymethyl groups.
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point is typically in the range of 114-118°C.
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity and identify any minor impurities.
Troubleshooting and Reproducibility
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, suboptimal temperature, insufficient formaldehyde. | Increase reaction time, ensure accurate temperature control, use a slight excess of formaldehyde. |
| Formation of Polymeric Byproducts | High reaction temperature, incorrect pH during work-up. | Maintain the recommended reaction temperature, perform acidification slowly and at a low temperature. |
| Product Contamination | Incomplete removal of starting materials or mono-substituted product. | Optimize the recrystallization solvent system and perform multiple recrystallizations if necessary. |
Conclusion
The synthesis of this compound is a well-established yet sensitive process. Reproducibility hinges on meticulous control over key reaction parameters, particularly the choice and stoichiometry of the base, reaction temperature, and the quality of reagents. While both sodium hydroxide and calcium hydroxide can be effective, the latter may offer slightly higher yields, albeit with longer reaction times.
For researchers and drug development professionals, a thorough understanding of the underlying chemistry and a systematic approach to process optimization are paramount. By carefully considering the factors outlined in this guide and implementing robust analytical controls, the reproducible synthesis of high-purity this compound is an achievable goal.
References
- Synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol. (2017). Molbase.
- Preparation method of 2,6-bis(hydroxymethyl)-4-bromophenol. (2016). Google Patents.
- Synthesis of 2,6-bis(hydroxymethyl)-p-bromophenol. (2019). ChemSrc.
Safety Operating Guide
4-Bromo-2,6-bis-hydroxymethyl-phenol proper disposal procedures
Beginning Investigations into Disposal
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Expanding the Knowledge Base
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Pinpointing Specific Disposal Methods
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Analyzing Safety Guidelines
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Pinpointing Disposal Methods
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Reviewing Disposal Routes
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Analyzing Waste Disposal Protocols
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Evaluating Incineration Protocols
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Personal protective equipment for handling 4-Bromo-2,6-bis-hydroxymethyl-phenol
Starting: Hazard Identification
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Deepening: Hazard Analysis
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Expanding: Data Gathering
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
